17alpha-Hydroxyprogesterone Valerate is a synthetic progestin derived from 17alpha-hydroxyprogesterone, which is an endogenous steroid hormone. This compound is primarily utilized in hormonal therapies, particularly in the management of preterm labor and other reproductive health issues. It acts as a progestogen, mimicking the effects of progesterone, and is known for its role in supporting pregnancy and regulating menstrual cycles.
17alpha-Hydroxyprogesterone Valerate is synthesized from 17alpha-hydroxyprogesterone through esterification with valeric acid. The compound can be obtained from natural sources such as the adrenal glands or synthesized in laboratories for pharmaceutical applications.
This compound falls under the category of progestogens, specifically as a progestin ester. It is classified as a synthetic derivative of steroid hormones, which includes various other compounds used for similar therapeutic purposes.
The synthesis of 17alpha-Hydroxyprogesterone Valerate typically involves the esterification reaction of 17alpha-hydroxyprogesterone with valeric acid or its anhydride. The most common method includes:
The molecular formula of 17alpha-Hydroxyprogesterone Valerate is , with a molar mass of approximately 428.613 g/mol. Its structure consists of a steroid backbone with hydroxyl and ester functional groups.
17alpha-Hydroxyprogesterone Valerate participates in several chemical reactions typical of steroid compounds:
These reactions are crucial for understanding the metabolism and pharmacokinetics of the compound within biological systems.
As a progestin, 17alpha-Hydroxyprogesterone Valerate exerts its effects primarily through binding to progesterone receptors in target tissues, such as the uterus and mammary glands. This binding leads to:
The affinity for human progesterone receptors is significant but lower than that of natural progesterone, which influences its efficacy in therapeutic applications .
Relevant analyses include spectroscopic methods (NMR, IR) for structural confirmation and purity assessment .
17alpha-Hydroxyprogesterone Valerate is primarily used in:
This compound exemplifies the importance of synthetic progestins in modern medicine, providing essential therapeutic options for women's health .
The synthesis of 17α-hydroxyprogesterone valerate (17α-HPV) proceeds through sequential functionalization of the pregnane nucleus. Industrially, 17α-hydroxyprogesterone (17α-HP) serves as the key intermediate, derived from microbial biotransformation of progesterone or chemical oxidation of pregnenolone. Esterification with valeric anhydride under catalyzed conditions yields the final product. Two primary routes dominate:
Table 1: Key Intermediates in 17α-HPV Synthesis
Compound | Role | CAS Number |
---|---|---|
Progesterone | Starting material | 57-83-0 |
17α-Hydroxyprogesterone | Core intermediate | 68-96-2 |
Valeric anhydride | Esterifying agent | 2082-59-9 |
Impurity profiling of 17α-HPV reveals three critical classes:
Accelerated stability studies (40°C/75% RH, 3 months) show valerate ester hydrolysis regenerating 17α-HP at ~2.5%/month [1].
17α-HPV degrades via hydrolysis, oxidation, and isomerization. Key findings under Good Manufacturing Practice (GMP) conditions include:
Table 2: Stability of 17α-HPV Under Stress Conditions
Stress Factor | Condition | Major Degradant | Degradation Rate |
---|---|---|---|
Acid Hydrolysis | 0.1M HCl, 70°C | 17α-Hydroxyprogesterone | 32% in 24 h |
Oxidation | 0.3% H₂O₂, 60°C | 6β-Hydroxy-17α-HPV | 18% in 48 h |
Photolysis | 1.2 million lux·h | Δ⁴,⁶-Dienone derivative | 5% in 72 h |
Esterification efficiency hinges on catalyst selection and solvent systems:
Traditional Acid Catalysis
DMAP-Catalyzed Acylation
Enzymatic Esterification
Table 3: Esterification Method Performance Metrics
Method | Reaction Time (h) | Valerate Incorporation | Residual 17α-HP |
---|---|---|---|
Acid Catalysis | 8 | 95.2% | 1.8% |
DMAP Catalysis | 2 | 99.1% | 0.3% |
Enzymatic | 12 | 97.5% | 0.9% |
CAS No.: 26532-22-9
CAS No.: 18641-81-1
CAS No.: 61549-24-4
CAS No.: 463-82-1
CAS No.: